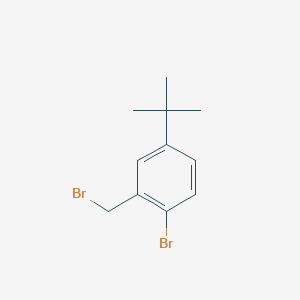
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α,α’-Dibromo-m-xylene , is an organic compound with the following chemical structure:
BrCH2C6H3(CH3)2Br
It belongs to the class of aromatic compounds and contains both bromine atoms and a tert-butyl group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Bromination of m-xylene: The compound can be synthesized by brominating m-xylene (1,3-dimethylbenzene) using bromine or a brominating agent. The reaction occurs at the benzylic position, leading to the formation of α,α’-dibromo-m-xylene.
Bromo-de-tert-butylation: Another method involves bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene, where the tert-butyl group is replaced by a bromomethyl group.
Industrial Production:: Industrial-scale production typically involves the bromination of m-xylene using a suitable catalyst and optimized conditions.
Chemical Reactions Analysis
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atoms.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding benzyl compound.
Oxidation Reactions: Oxidation of the benzylic carbon can lead to the formation of carboxylic acids or ketones.
Common reagents include strong bases (for deprotonation), reducing agents (such as LiAlH₄), and oxidizing agents (such as KMnO₄).
Major products depend on reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Materials Science: For functionalized polymers and materials.
Medicinal Chemistry: As a building block for drug development.
Mechanism of Action
The compound’s mechanism of action varies based on its specific application. It may act as a reactive intermediate or participate in specific chemical reactions.
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene is unique due to its combination of bromine atoms and the tert-butyl group. Similar compounds include other halogenated benzylic derivatives, but this specific structure sets it apart.
Properties
Molecular Formula |
C11H14Br2 |
|---|---|
Molecular Weight |
306.04 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C11H14Br2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6H,7H2,1-3H3 |
InChI Key |
HUXSKLOMHKXBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


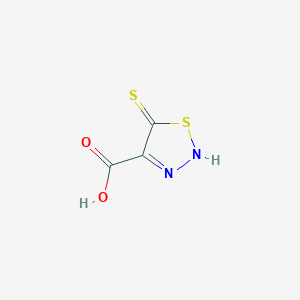
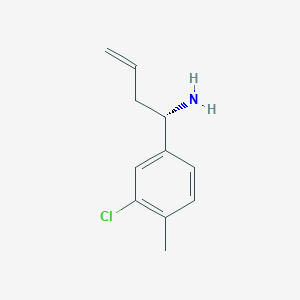
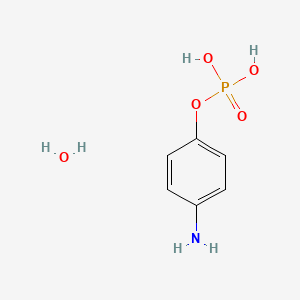
![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
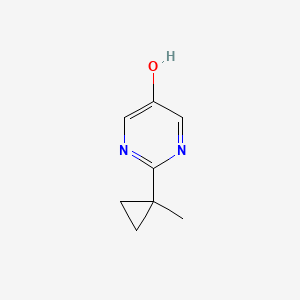
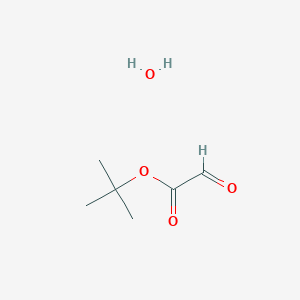
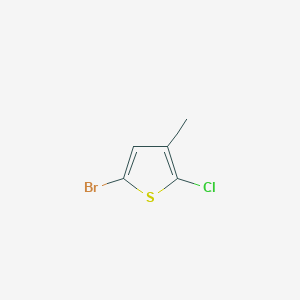
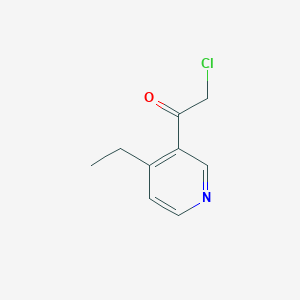
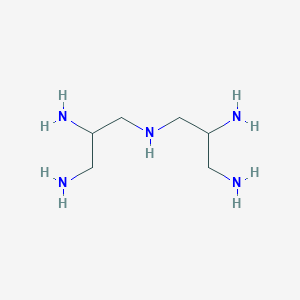
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)
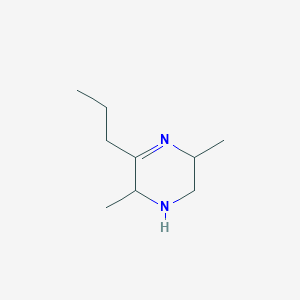
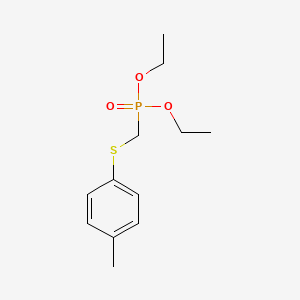
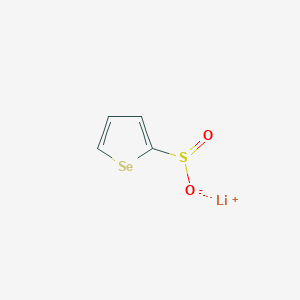
![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
